molecular formula C30H30N4O10 B13841621 N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2'-Benzoate

N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2'-Benzoate

Cat. No.: B13841621
M. Wt: 606.6 g/mol
InChI Key: INKREKSBBRJVAZ-AWYPOSSQSA-N
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Description

N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate is typically synthesized as a by-product during the synthesis of 1-β-D-Ribofuranosyl-3-aminocarbonyl Guandinine, which is an impurity of 5-Azacytidine. The synthesis involves multiple steps, including the protection of functional groups, formation of the urea linkage, and subsequent deprotection to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

While detailed industrial production methods for N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate are not extensively documented, the compound’s synthesis in a laboratory setting provides a foundation for scaling up the process. Industrial production would likely involve optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to achieve the desired product on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the compound with different chemical properties.

Scientific Research Applications

N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate has several scientific research applications, including:

    Chemistry: The compound is studied for its unique reactivity and potential as a building block for synthesizing more complex molecules.

    Biology: Researchers investigate its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: The compound’s structural similarity to certain pharmaceutical agents makes it a candidate for drug development and medicinal chemistry research.

Mechanism of Action

The mechanism by which N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a by-product of 5-Azacytidine synthesis, it may share some of the biological activities of 5-Azacytidine, such as inhibiting DNA methyltransferase. This inhibition can lead to demethylation of DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-β-D-Ribofuranosyl-3-aminocarbonyl Guandinine: A related compound involved in the synthesis of N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate.

    5-Azacytidine: A potent growth inhibitor and cytotoxic agent that shares some structural similarities with the compound.

Uniqueness

N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate is unique due to its specific chemical structure, which includes a urea linkage and ribofuranosyl moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C30H30N4O10

Molecular Weight

606.6 g/mol

IUPAC Name

[(3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-[[phenylmethoxycarbonylamino-(phenylmethoxycarbonylcarbamoylamino)methylidene]amino]oxolan-3-yl] benzoate

InChI

InChI=1S/C30H30N4O10/c35-16-22-23(36)24(44-26(37)21-14-8-3-9-15-21)25(43-22)31-27(33-29(39)41-17-19-10-4-1-5-11-19)32-28(38)34-30(40)42-18-20-12-6-2-7-13-20/h1-15,22-25,35-36H,16-18H2,(H3,31,32,33,34,38,39,40)/t22-,23-,24-,25?/m1/s1

InChI Key

INKREKSBBRJVAZ-AWYPOSSQSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC(=NC2[C@@H]([C@@H]([C@H](O2)CO)O)OC(=O)C3=CC=CC=C3)NC(=O)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NC2C(C(C(O2)CO)O)OC(=O)C3=CC=CC=C3)NC(=O)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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